molecular formula C14H20O B1677104 Octanophenone CAS No. 1674-37-9

Octanophenone

Cat. No. B1677104
CAS RN: 1674-37-9
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
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Patent
US09434712B2

Procedure details

A 100 mL stainless steel Pan reactor was charged with azobisisobutyronitrile (AIBN, 0.231 g, 1.41 mmol), toluene (45 mL), 3-mercaptopropionic acid (3.40 g, 32.0 mmol), and octanophenone (526.2 mg) as an internal standard and was purged and pressure checked with nitrogen. The reactor was cooled with dry ice and the 3,3,3-trifluoropropene (3.1 g, 32.3 mmol) was condensed into the reactor. The ice bath was removed and the reactor heated to 60° C. and stirred for 27 hours. The internal yield of the reaction was determined to be 80% by use of the octanophenone internal standard. The pressure was released and the crude mixture removed from the reactor. The mixture was concentrated by rotary evaporation and 50 mL of 10% sodium hydroxide was added. The solution was washed with methyl tert-butylether (50 mL) then acidified to pH˜1 with 6 N hydrochloric acid. The product was extracted with 100 mL methyl tert-butylether, dried over magnesium sulfate (MgSO4), filtered, and concentrated to give the crude titled compound as an oil (5.34 g, 26.4 mmol, 83%, 87.5 area % on GC): 1H NMR (400 MHz, CDCl3) δ 2.83 (td, J=7.1, 0.9 Hz, 2H), 2.76-2.64 (m, 4H), 2.47-2.30 (m, 2H); 13C NMR (101 MHz, CDCl3) δ 177.68, 125.91 (q, J=277.1 Hz), 34.58 (q, J=28.8 Hz), 34.39, 26.63, 24.09 (q, J=3.3 Hz).; 19F NMR (376 MHz, CDCl3) δ −66.49.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.231 g
Type
catalyst
Reaction Step One
Quantity
526.2 mg
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[F:7][C:8]([F:12])([F:11])[CH:9]=[CH2:10]>N(C(C)(C)C#N)=NC(C)(C)C#N.C(C1C=CC=CC=1)(=O)CCCCCCC.C1(C)C=CC=CC=1>[F:7][C:8]([F:12])([F:11])[CH2:9][CH2:10][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
stainless steel
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
3.4 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
0.231 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
526.2 mg
Type
catalyst
Smiles
C(CCCCCCC)(=O)C1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
FC(C=C)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 27 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled with dry ice
CUSTOM
Type
CUSTOM
Details
condensed into the reactor
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
the crude mixture removed from the reactor
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by rotary evaporation and 50 mL of 10% sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed with methyl tert-butylether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 100 mL methyl tert-butylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
FC(CCSCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.4 mmol
AMOUNT: MASS 5.34 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.